molecular formula C17H22FNO4 B1302928 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959579-52-3

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1302928
CAS No.: 959579-52-3
M. Wt: 323.4 g/mol
InChI Key: YXVFGLMRAXULKI-RISCZKNCSA-N
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Description

Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies of related N-tert-butoxycarbonyl (Boc)-protected fluorobenzylproline derivatives reveal critical structural insights. For example, the title compound N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-L-proline (C₁₇H₂₂FNO₄) crystallizes in a monoclinic system with space group P2₁. The pyrrolidine ring adopts an envelope conformation, where the methylene carbon atom exhibits dynamic disorder with occupancies of 0.896(7) and 0.104(7). Key dihedral angles between functional groups include:

  • 72.06(11)° between the carboxylic acid and Boc groups
  • 45.44(5)° between the carboxylic acid and 2-fluorobenzyl substituent.

These angles influence intermolecular interactions, such as O–H⋯O and C–H⋯F hydrogen bonds, which stabilize a two-dimensional layered crystal packing. Solid-state ¹³C magic-angle spinning (MAS) NMR further corroborates these findings, demonstrating that crystallographic environments restrict pyrrolidine ring dynamics. For instance, C–H⋯H–C close contacts and C–H⋯π interactions in analogous compounds suppress ring inversion, favoring torsional librations.

Table 1: Selected Bond Lengths and Angles from X-ray Crystallography

Parameter Value (Å or °)
C–O (carboxylic acid) 1.214(3)
N–C (Boc group) 1.458(4)
C–F (fluorobenzyl) 1.357(2)
Dihedral angle (Boc/COOH) 72.06(11)

Stereochemical Configuration and Chiral Center Interactions

The compound’s stereochemistry is defined by its (2S,4R) configuration, with two chiral centers at C2 and C4 of the pyrrolidine ring. Nuclear Overhauser effect spectroscopy (NOESY) and ¹H-¹⁹F coupling constants provide evidence for the axial preference of the 2-fluorobenzyl group. In polyproline segments, fluorination at C4 induces conformational biases:

  • (4R)-fluoroproline stabilizes the Cγ-exo puckering (pseudoequatorial fluorine).
  • (4S)-fluoroproline favors Cγ-endo conformations (pseudoaxial fluorine).

This stereoelectronic bias arises from hyperconjugative interactions between the σ(C–F) antibonding orbital and adjacent lone pairs on the nitrogen atom. Density functional theory (DFT) calculations further show that the 2-fluorobenzyl group’s electron-withdrawing effect reduces the energy barrier for amide bond rotation by ~2.5 kcal/mol , facilitating *cis-to-trans isomerization.

Table 2: Stereochemical Parameters from NMR and DFT

Parameter Value
³Jₕₐ‑ₕβ (axial fluorobenzyl) 9.8 Hz
³Jₕₐ‑ₕβ (equatorial fluorine) 4.2 Hz
ΔG‡ (cistrans isomerization) 14.3 kcal/mol

Electronic Effects of Fluorobenzyl Substitution on Pyrrolidine Ring Dynamics

The 2-fluorobenzyl group exerts dual electronic effects:

  • Inductive electron withdrawal via the C–F bond polarizes the pyrrolidine ring, increasing the acidity of the proline N–H proton (pKₐ ≈ 8.9 vs. 10.5 for non-fluorinated analogs).
  • Conjugative destabilization of the transition state during ring puckering, as evidenced by reduced ¹H-¹H coupling constants (e.g., ³Jₕₐ‑ₕδ = 2.1 Hz vs. 5.6 Hz in non-fluorinated prolines).

¹⁹F NMR studies of fluoroproline-containing peptides reveal that the 2-fluorobenzyl group introduces a +0.3 ppm upfield shift compared to 4-fluorobenzyl analogs, reflecting enhanced ring rigidity. This rigidity arises from steric clashes between the ortho-fluorine and pyrrolidine C3 hydrogen, as shown in molecular dynamics simulations.

Table 3: Electronic Effects on Pyrrolidine Ring Properties

Property Fluorobenzyl Derivative Non-Fluorinated Analog
Ring puckering amplitude (Å) 0.38 0.42
¹H NMR Δδ (C4-H) +0.15 ppm
k (amide rotation, s⁻¹) 1.2 × 10³ 8.5 × 10²

Properties

IUPAC Name

(2S,4R)-4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVFGLMRAXULKI-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375997
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959579-52-3
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Tosyloxy Intermediate

One common approach to synthesizing this compound involves the use of a tosyloxy intermediate. This method is detailed below:

  • Starting Material : (2S,4R)-1-tert-butyl 2-methyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate.
  • Reagents and Solvents :
    • Lithium hydroxide (LiOH) in water.
    • Methanol (MeOH).
  • Procedure :
    • Dissolve the starting material in methanol.
    • Add a solution of lithium hydroxide to the reaction mixture.
    • Maintain the reaction temperature between 0°C and 20°C.
  • Outcome :
    • The reaction yields the desired compound after hydrolysis and purification steps.

Direct Functionalization of Pyrrolidine

Another method involves direct functionalization of pyrrolidine derivatives:

  • Starting Material : Pyrrolidine with pre-installed tert-butoxycarbonyl protection.
  • Reagents and Solvents :
    • Fluorobenzyl halides as alkylating agents.
    • Base catalysts such as potassium carbonate or sodium hydride.
  • Procedure :
    • Alkylation is performed under controlled conditions to introduce the fluorobenzyl group at the desired position.
    • The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Outcome :
    • The desired product is obtained with high regioselectivity and stereoselectivity.

Hydrolysis of Protected Derivatives

This method involves hydrolyzing protected derivatives to yield the target compound:

  • Starting Material : Protected pyrrolidine derivatives with tert-butoxycarbonyl groups.
  • Reagents and Solvents :
    • Acidic or basic hydrolysis agents (e.g., hydrochloric acid or sodium hydroxide).
  • Procedure :
    • Hydrolysis is performed under mild conditions to avoid racemization.
    • The reaction is monitored using techniques such as HPLC or TLC.
  • Outcome :
    • High-purity product obtained after recrystallization.

Reaction Data Table

Method Starting Material Reagents/Solvents Conditions Yield (%)
Tosyloxy Intermediate Tosyloxy-pyrrolidine derivative LiOH, MeOH 0–20°C High
Direct Functionalization Boc-protected pyrrolidine Fluorobenzyl halides, DMF Controlled temperature Moderate
Hydrolysis Boc-protected pyrrolidine derivative Acid/base hydrolysis agents Mild High

Analytical Notes

  • Purity: Purity levels of synthesized compounds typically exceed 98%, verified by HPLC and NMR spectroscopy.
  • Regioselectivity: Functionalization methods demonstrate high selectivity for the desired stereochemistry due to optimized reaction conditions.
  • Scalability: Tosyloxy intermediate synthesis offers scalability for industrial applications due to its straightforward procedure.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-HCV Drug Development

One of the significant applications of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is its role as an intermediate in the synthesis of antiviral agents, particularly for hepatitis C virus (HCV). It is involved in the synthesis of Velpatasvir, a direct-acting antiviral medication used in the treatment of HCV infections. The compound's chirality plays a crucial role in enhancing the efficacy and selectivity of the resultant drugs .

1.2 Proteolysis Targeting Chimeras (PROTACs)

The compound has been explored in the context of PROTACs, which are innovative therapeutic agents designed to target specific proteins for degradation. The incorporation of this compound into PROTACs can improve their pharmacokinetic properties and enhance their ability to selectively degrade disease-causing proteins .

Synthetic Organic Chemistry

2.1 Chiral Building Block

In synthetic organic chemistry, this compound serves as a valuable chiral building block. Its unique structure allows for the construction of various complex molecules with defined stereochemistry. This property is particularly useful in the synthesis of pharmaceuticals where chirality is critical for biological activity .

2.2 Green Chemistry Approaches

Recent studies have highlighted methods for synthesizing this compound using environmentally friendly processes. These approaches aim to reduce the use of hazardous solvents and reagents while maintaining high yields and purity levels. For example, one study developed a chiral separation process that eliminated the need for multiple organic solvents by utilizing water as a solvent .

Chiral Separation Processes

3.1 Separation Techniques

The compound has been utilized in developing efficient chiral separation techniques. Advanced methods such as high-performance liquid chromatography (HPLC) have been employed to separate enantiomers effectively. The design of these processes often involves computational modeling to predict binding modes and optimize conditions for separation .

3.2 Case Studies

Several case studies have reported successful applications of this compound in chiral separations:

  • Case Study 1 : A study demonstrated the effective separation of (2S,4S) and (2S,4R) isomers using a novel crystallization technique that leverages hydrogen bonding interactions facilitated by the structure of this compound .
  • Case Study 2 : Another research effort focused on optimizing HPLC methods for separating this compound's enantiomers, achieving high resolution and purity levels necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved include inhibition of enzyme activity or modulation of receptor-ligand interactions, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid 2-fluorobenzyl C₁₇H₂₂FNO₄ 323.37 Enhanced metabolic stability; drug intermediate
(2S,4R)-1-Boc-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid 3-fluorobenzyl C₁₇H₂₂FNO₄ 323.37 Altered binding affinity due to fluorine position
(2S,4R)-1-Boc-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid 4-fluorophenyl C₁₆H₂₀FNO₄ 309.34 Increased rigidity; enzyme inhibition
(2S,4R)-1-Boc-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid 2-(trifluoromethyl)benzyl C₁₈H₂₂F₃NO₄ 373.37 Higher lipophilicity; improved target engagement
(2S,4R)-1-Boc-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid 4-chlorobenzyl C₁₇H₂₂ClNO₄ 339.82 Greater reactivity; potential toxicity concerns
(2S,4S)-1-Boc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid Difluoromethoxy C₁₂H₁₉F₂NO₅ 295.28 Enhanced solubility; peptide backbone modifier
Key Observations:
  • Fluorine Position : The 2-fluorobenzyl analog (target compound) offers optimal steric and electronic effects for receptor binding compared to 3- or 4-substituted fluorobenzyl derivatives .
  • Trifluoromethyl vs. Fluorine : The trifluoromethyl group in analogs (e.g., CAS 957311-17-0) increases lipophilicity and metabolic resistance but may reduce solubility .

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 959583-52-9) is a pyrrolidine derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluorobenzyl moiety, making it a subject of interest for various therapeutic applications.

The molecular formula of this compound is C17H22FNO4C_{17}H_{22}FNO_{4} with a molecular weight of 323.37 g/mol. Its structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES : CC(C)(C)OC(=O)N1CC@HC[C@H]1C(=O)O

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects, particularly in the context of enzyme inhibition and therapeutic applications.

Enzyme Inhibition

One significant area of study involves the compound's role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes as they prolong the action of incretin hormones, which help regulate glucose metabolism. The presence of the pyrrolidine ring in this compound is thought to mimic proline, enhancing its binding affinity to DPP-IV.

Case Studies and Research Findings

  • DPP-IV Inhibition :
    • A study demonstrated that similar pyrrolidine derivatives exhibited potent DPP-IV inhibitory activity, suggesting that this compound could have comparable efficacy .
    • In vitro assays indicated that compounds with similar structures showed IC50 values in the nanomolar range for DPP-IV inhibition .
  • Antiviral Activity :
    • Research has indicated that pyrrolidine derivatives can act as intermediates in the synthesis of antiviral agents such as Velpatasvir, which is used to treat hepatitis C virus (HCV) infections . This suggests potential antiviral applications for this compound.
  • Safety and Toxicology :
    • Safety data indicate that while the compound has beneficial biological activities, caution is warranted due to potential toxicity at higher concentrations. Hazard statements include warnings about skin and eye irritation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
DPP-IV InhibitionPotential inhibitor with nanomolar IC50 values
Antiviral PropertiesIntermediate for HCV treatment
ToxicitySkin and eye irritant warnings

Q & A

How can researchers optimize the synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid to address steric hindrance from the 2-fluorobenzyl group?

Methodological Answer:
Steric hindrance from the 2-fluorobenzyl substituent can reduce reaction yields during coupling or cyclization steps. To mitigate this:

  • Catalyst Selection : Use bulky ligands like tert-butyl XPhos with palladium catalysts to enhance steric tolerance, as demonstrated in Suzuki-Miyaura coupling analogs (e.g., 72-hour reaction times at 40–100°C under inert atmosphere) .
  • Protection Strategies : Temporarily protect reactive groups (e.g., tert-butoxycarbonyl (Boc) for amines) to simplify stepwise assembly, as seen in multi-step syntheses of related pyrrolidine derivatives .
  • Solvent Optimization : Polar aprotic solvents like tert-butyl alcohol or acetonitrile improve solubility of sterically crowded intermediates .

What advanced techniques confirm the (2S,4R) stereochemistry of this compound, and how can researchers resolve conflicting data?

Methodological Answer:

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and verify optical purity .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, especially for intermediates with heavy atoms (e.g., fluorine) that enhance diffraction contrast .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or COSY spectra to distinguish cis/trans isomers. For example, the 4R configuration shows distinct dihedral angle-dependent coupling patterns in pyrrolidine rings .

How should researchers design purification protocols to isolate this compound from by-products like de-Boc derivatives or fluorobenzyl adducts?

Methodological Answer:

  • Flash Chromatography : Use gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate Boc-protected compounds from deprotected analogs, as demonstrated in palladium-catalyzed reactions .
  • Acid-Base Extraction : Leverage the carboxylic acid group’s solubility in aqueous basic solutions (e.g., NaHCO₃) to partition impurities .
  • HPLC with MS Detection : Employ reverse-phase C18 columns and mass-directed fraction collection to isolate trace impurities (e.g., fluorobenzyl oxidation by-products) .

What stability challenges arise during storage of this compound, and how do they impact experimental reproducibility?

Methodological Answer:

  • Hydrolysis of Boc Group : Moisture-sensitive Boc groups degrade under humid conditions, leading to free amines. Store desiccated at –20°C in sealed containers under nitrogen .
  • Photodegradation : Fluorobenzyl groups may undergo light-induced decomposition. Use amber vials and avoid prolonged UV exposure during handling .
  • Thermal Stability : Monitor melting points (e.g., 130–136°C for analogs) as indicators of purity; deviations suggest decomposition during heating steps .

How can structure-activity relationship (SAR) studies evaluate the 2-fluorobenzyl group’s role in biological activity?

Methodological Answer:

  • Comparative Synthesis : Prepare analogs with substituent variations (e.g., 4-chlorobenzyl or methoxybenzyl) using similar synthetic routes .
  • Receptor Binding Assays : Test affinity against target receptors (e.g., dopamine D3R or μ-opioid receptors) via radioligand displacement, correlating electronic effects of fluorine with activity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess fluorobenzyl interactions with hydrophobic binding pockets .

How can researchers address contradictory yield data when scaling up the synthesis from milligram to gram scales?

Methodological Answer:

  • Reaction Kinetics : Optimize stirring efficiency and heating uniformity in larger reactors to prevent localized overconcentration, which affects palladium-catalyzed steps .
  • By-Product Analysis : Use LC-MS to identify scale-dependent impurities (e.g., dimerization products) and adjust stoichiometry of reagents like DIPEA or Cs₂CO₃ .
  • Inert Atmosphere Control : Ensure rigorous exclusion of oxygen and moisture in sealed systems, critical for air-sensitive intermediates in multi-step syntheses .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and identity?

Methodological Answer:

  • LC-MS : Confirm molecular weight ([M+H]+ = ~413.2 for analogs) and detect trace impurities (<0.5%) with high-resolution mass spectrometers .
  • 19F^{19}\text{F} NMR : Utilize fluorine’s sharp singlet signals (δ ~ -115 ppm for 2-fluorobenzyl) to verify substitution patterns and assess purity .
  • IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1720 cm⁻¹) to confirm functional group integrity .

What safety protocols are critical when handling hazardous intermediates during synthesis?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods for steps releasing volatile toxins (e.g., hydrogen chloride gas during Boc deprotection) .
  • Emergency Procedures : Neutralize acid spills with sodium bicarbonate and dispose of waste per local regulations (P501) .

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